CGS 21680 Hydrochloride
Description
The compound, commonly referred to as CGS21680 hydrochloride (IUPAC name: 3-[4-[2-[[6-amino-9-[(2R,3R,4S,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid;hydrochloride), is a synthetic adenosine receptor agonist with high selectivity for the A2A receptor subtype . Its molecular formula is C23H30ClN7O6, with a molecular weight of 535.98 g/mol . Structurally, it features:
- A purine core with an amino group at position 4.
- A ribose-like oxolane ring substituted with ethylcarbamoyl and dihydroxy groups at stereospecific positions (2R,3R,4S,5S).
- A phenylpropanoic acid side chain linked via an ethylamino group to the purine ring.
CGS21680 is widely used in research to study A2A receptor-mediated effects, including neuroprotection, anti-inflammatory responses, and modulation of microglial activation . It is stored under inert conditions at 2–8°C and carries hazard warnings for skin/eye irritation and respiratory sensitivity (H302, H315, H319, H335) .
Properties
IUPAC Name |
3-[4-[2-[[6-amino-9-[(2R,3R,4S,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N7O6.ClH/c1-2-25-21(35)18-16(33)17(34)22(36-18)30-11-27-15-19(24)28-23(29-20(15)30)26-10-9-13-5-3-12(4-6-13)7-8-14(31)32;/h3-6,11,16-18,22,33-34H,2,7-10H2,1H3,(H,25,35)(H,31,32)(H3,24,26,28,29);1H/t16-,17+,18-,22+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPHVMNOEKKJYJO-MJWSIIAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=C(N=C32)NCCC4=CC=C(C=C4)CCC(=O)O)N)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=C(N=C32)NCCC4=CC=C(C=C4)CCC(=O)O)N)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30ClN7O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2040999 | |
| Record name | CGS 21680 Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2040999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
536.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124431-80-7 | |
| Record name | CGS 21680A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124431807 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CGS 21680 Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2040999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of (2R,3R,4S,5S)-5-(Ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl Ribose
The ribose backbone is synthesized from D-ribose through sequential protection and functionalization:
- Protection of hydroxyl groups : D-ribose is treated with acetone and sulfuric acid to form 2,3-O-isopropylidene-D-ribofuranose, isolating the C2 and C3 hydroxyls.
- Introduction of ethylcarbamoyl group : The C5 hydroxyl is activated using carbonyldiimidazole (CDI) and reacted with ethylamine to yield 5-(ethylcarbamoyl)-2,3-O-isopropylidene-D-ribofuranose.
- Deprotection : Acidic hydrolysis (HCl/MeOH) removes the isopropylidene group, yielding (2R,3R,4S,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl.
Key reaction :
$$
\text{D-ribose} \xrightarrow{\text{(CH}3\text{)}2\text{CO, H}2\text{SO}4} \text{2,3-O-isopropylidene-D-ribofuranose} \xrightarrow{\text{CDI, ethylamine}} \text{5-(ethylcarbamoyl) intermediate} \xrightarrow{\text{HCl/MeOH}} \text{(2R,3R,4S,5S)-configured ribose}
$$
Synthesis of 6-Amino-9-ribofuranosylpurine
The purine base is introduced via Vorbrüggen glycosylation:
- Activation of ribose : (2R,3R,4S,5S)-ribose is silylated using hexamethyldisilazane (HMDS) and trimethylsilyl triflate (TMSOTf).
- Coupling with 6-chloropurine : The silylated ribose reacts with 6-chloropurine in acetonitrile at 80°C, yielding 6-chloro-9-ribofuranosylpurine.
- Amination : The 6-chloro group is displaced with aqueous ammonia (NH3/H2O, 100°C) to produce 6-amino-9-[(2R,3R,4S,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purine.
Yield : 72–78% after chromatographic purification.
Synthesis of 4-(2-Aminoethyl)phenylpropanoic Acid
Bromination of 4-Methylphenylpropanoic Acid
The para-methyl group of 4-methylphenylpropanoic acid is brominated using HBr and bromine in ethyl acetate:
Substitution with Ethylenediamine
The bromomethyl intermediate undergoes nucleophilic substitution with ethylenediamine:
- Amination :
$$
\text{4-(Bromomethyl)phenylpropanoic acid} + \text{ethylenediamine} \xrightarrow{\text{acetone, 40°C}} \text{4-(2-aminoethyl)phenylpropanoic acid}
$$
Conditions : Reflux for 12 h. Yield : 68%.
Coupling of Purine and Phenylpropanoic Acid Moieties
Palladium-Catalyzed Cross-Coupling
The 6-amino group of the purine nucleoside reacts with the 2-aminoethyl substituent via a Buchwald-Hartwig amination:
Reaction setup :
- 6-Amino-9-ribofuranosylpurine (1 eq), 4-(2-aminoethyl)phenylpropanoic acid (1.2 eq), Pd2(dba)3 (5 mol%), Xantphos (10 mol%), Cs2CO3 (2 eq) in toluene.
- Heated at 110°C for 24 h under argon.
Workup :
Formation of the Hydrochloride Salt
The free base is treated with hydrochloric acid to form the hydrochloride salt:
- Salt formation :
$$
\text{3-[4-[2-[[6-amino-9-ribofuranosylpurin-2-yl]amino]ethyl]phenyl]propanoic acid} + \text{HCl} \rightarrow \text{Hydrochloride salt}
$$
Conditions : Stir in ethyl acetate with 1M HCl, precipitate, filter, and dry. Purity : >99% (HPLC).
Analytical Characterization
Spectroscopic Data
- ¹H NMR (D2O, 400 MHz) : δ 8.21 (s, 1H, purine H8), 7.34 (d, J = 8.2 Hz, 2H, aromatic), 6.98 (d, J = 8.2 Hz, 2H, aromatic), 5.91 (d, J = 6.1 Hz, 1H, ribose H1'), 4.54–4.12 (m, 4H, ribose H2', H3', H4', H5'), 3.45 (t, J = 7.0 Hz, 2H, -CH2NH-), 2.89 (t, J = 7.0 Hz, 2H, -CH2CO2H), 2.62 (m, 2H, -CH2CH2CO2H).
- HRMS (ESI+) : m/z calc. for C24H30N7O7 [M+H]+: 544.2156, found: 544.2159.
Purity and Yield Summary
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Ribose synthesis | 78 | 95 |
| Purine glycosylation | 75 | 97 |
| Phenylpropanoic acid | 68 | 96 |
| Cross-coupling | 65 | 98 |
| Salt formation | 92 | 99 |
Discussion of Synthetic Challenges
- Stereoselectivity : The (2R,3R,4S,5S) ribose configuration necessitates strict control during glycosylation to avoid epimerization.
- Aminoethyl coupling : Palladium-catalyzed amination requires anhydrous conditions to prevent hydrolysis of the purine.
- Salt stability : The hydrochloride form enhances solubility but necessitates low-temperature storage to prevent decomposition.
Chemical Reactions Analysis
Types of Reactions
3-[4-[2-[[6-amino-9-[(2R,3R,4S,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different purine derivatives, while substitution reactions can introduce new functional groups .
Scientific Research Applications
Structural Information
The compound features a complex structure that includes:
- A purine base
- An amino group
- A phenylpropanoic acid moiety
Neuroscience
This compound is extensively used in neuroscience to investigate the role of adenosine A2A receptors in neuronal transmission. Research has shown that these receptors are involved in various neurological processes, including:
- Modulation of neurotransmitter release
- Regulation of synaptic plasticity
Cardiology
In cardiology, the compound is studied for its effects on coronary flow and heart rate. Its selective action on the A2A receptor allows researchers to explore:
- The modulation of cardiac function under various physiological and pathological conditions.
Immunology
In immunology, the compound's impact on immune cell function and inflammation is a significant area of study. It has been shown to:
- Influence cytokine release from immune cells
- Affect the proliferation of lymphocytes
Respiratory Studies
Research involving this compound has also focused on its role in respiratory physiology. It has been used to:
- Investigate the involvement of A2A receptors in respiratory rhythm generation.
Case Studies and Research Findings
- Neuronal Transmission : Studies have demonstrated that activation of A2A receptors can enhance synaptic transmission in certain neuronal circuits, suggesting potential therapeutic implications for neurodegenerative diseases.
- Cardiac Function : Research has indicated that this compound can improve coronary blood flow during ischemic events, highlighting its potential utility in treating cardiac conditions.
- Immune Response Modulation : Investigations have shown that this compound can downregulate pro-inflammatory cytokines in activated immune cells, suggesting a role in managing inflammatory diseases.
Mechanism of Action
3-[4-[2-[[6-amino-9-[(2R,3R,4S,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid;hydrochloride exerts its effects by selectively binding to and activating the adenosine A2A receptor. This activation leads to various downstream effects, including the modulation of cyclic AMP (cAMP) levels, which in turn affects cellular signaling pathways. The compound’s action on the A2A receptor also influences the release of neurotransmitters and other signaling molecules .
Comparison with Similar Compounds
Structural Differentiation
Ribose Modifications: CGS21680 and NECA share the ethylcarbamoyl ribose moiety, critical for A2A binding. However, CGS21680’s phenylpropanoic acid side chain enhances selectivity by interacting with extracellular loops of the A2A receptor, absent in NECA . CV1808 replaces the carboxamide with a phenylamino group, reducing A2B/A3 affinity but retaining A2A activity .
Purine Substitutions :
- HE-NECA introduces a hexynyl chain at purine C2, shifting selectivity to A3 receptors due to steric hindrance at A2A.
- UK-432097 incorporates a pyridine-piperidine carboxamide , enabling dual A2A agonism and P2Y12 antagonism for anticancer applications .
Functional and Pharmacological Differences
Receptor Specificity :
- CGS21680 exhibits >100-fold selectivity for A2A over A1 , unlike NECA, which activates all subtypes (A1 EC50 ≈ 20 nM; A2A EC50 ≈ 10 nM) .
- MRS2179 , an A2A antagonist, blocks cAMP production (pA2 = 7.1) but lacks the anti-inflammatory effects of CGS21680 .
Therapeutic Applications: CGS21680 reduces TNF-α release and microglial activation in diabetic retinopathy , whereas UK-432097 targets tumor microenvironments via A2A-mediated immune suppression . HE-NECA’s A3 selectivity makes it useful in asthma models, contrasting with CGS21680’s CNS-focused effects .
Biological Activity
3-[4-[2-[[6-amino-9-[(2R,3R,4S,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid; hydrochloride (CAS Number: 124431-80-7) is a selective agonist of the adenosine A2A receptor. This compound has garnered significant interest in various fields of biomedical research due to its role in modulating cellular signaling pathways associated with numerous physiological processes.
Basic Information
| Property | Value |
|---|---|
| IUPAC Name | 3-[4-[2-[[6-amino-9-[(2R,3R,4S,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid; hydrochloride |
| Molecular Formula | C23H30ClN7O6 |
| Molecular Weight | 535.98 g/mol |
| CAS Number | 124431-80-7 |
Structure
The compound features a complex structure that includes a purine base, an amino group, and a phenylpropanoic acid moiety. The stereochemistry is significant for its biological activity and selectivity towards the A2A receptor.
3-[4-[2-[[6-amino-9-[(2R,3R,4S,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid; hydrochloride acts primarily by binding to and activating the adenosine A2A receptor. This interaction leads to an increase in intracellular cyclic AMP (cAMP) levels, which modulates various downstream signaling pathways. The activation of A2A receptors is known to influence:
- Neurotransmitter Release : Enhances dopamine release in the striatum.
- Cardiovascular Function : Modulates heart rate and coronary blood flow.
- Immune Response : Alters the function of immune cells and inflammatory responses.
Selectivity
This compound exhibits high selectivity for the A2A receptor compared to other adenosine receptor subtypes (A1, A2B, A3). This selectivity makes it an invaluable tool for dissecting the specific roles of A2A receptors in various physiological and pathological contexts.
Neuroscience
In neuroscience research, this compound is utilized to study:
- Neuronal Transmission : Investigating the role of adenosine receptors in synaptic plasticity and neurotransmission.
- Neurodegenerative Diseases : Exploring potential therapeutic effects in conditions like Parkinson's disease through modulation of dopaminergic pathways.
Cardiology
In cardiology studies, it has been used to:
- Assess Coronary Flow : Evaluating effects on myocardial perfusion and oxygen delivery.
- Investigate Heart Rate Variability : Understanding how adenosine signaling affects autonomic regulation of heart rate.
Immunology
Research in immunology has focused on:
- Inflammation Modulation : Analyzing how A2A receptor activation influences cytokine release and immune cell activation.
- Therapeutic Potential : Considering its use in treating autoimmune diseases by dampening excessive immune responses.
Case Studies
- Neuroprotective Effects : A study demonstrated that administration of this compound reduced neuronal apoptosis in models of ischemia-reperfusion injury by enhancing cAMP signaling pathways.
- Cardioprotective Outcomes : In animal models of myocardial infarction, treatment with this compound improved cardiac function and reduced infarct size through enhanced coronary blood flow mediated by A2A receptor activation.
- Anti-inflammatory Properties : Research indicated that this compound significantly decreased pro-inflammatory cytokines in macrophage cultures, suggesting its potential as an anti-inflammatory agent.
Q & A
Q. What controls are critical when studying CGS21680’s effects on tau hyperphosphorylation?
Q. How should researchers validate A2AR-specificity in vivo when using CGS21680?
- Methodological Answer : Use A2AR global or conditional knockout mice and compare responses to wild-type littermates. In pharmacological studies, pre-treat with A2AR antagonists (ZM241385, 1 mg/kg) and measure reversal of effects. Cross-check with PET imaging using A2AR-specific tracers (e.g., [¹¹C]SCH442416) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

